molecular formula C18H22ClNO B7432683 (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol

Cat. No.: B7432683
M. Wt: 303.8 g/mol
InChI Key: NIBDQUAVIITBHU-ZVAWYAOSSA-N
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Description

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol is a chiral compound with a complex structure that includes a chlorophenyl group, a phenylbutylamino group, and an ethanol moiety

Properties

IUPAC Name

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-2-6-17(14-7-4-3-5-8-14)20-13-18(21)15-9-11-16(19)12-10-15/h3-5,7-12,17-18,20-21H,2,6,13H2,1H3/t17?,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBDQUAVIITBHU-ZVAWYAOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NCC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C1=CC=CC=C1)NC[C@@H](C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylbutylamine under reductive amination conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the addition of an ethanol moiety through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems can provide better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-chlorophenyl)-2-(1-phenylethylamino)ethanol
  • (1R)-1-(4-chlorophenyl)-2-(1-phenylpropylamino)ethanol
  • (1R)-1-(4-chlorophenyl)-2-(1-phenylisobutylamino)ethanol

Uniqueness

(1R)-1-(4-chlorophenyl)-2-(1-phenylbutylamino)ethanol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

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